2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
Beschreibung
Regioisomerism
- Pyridazinone substitution : The 4-fluorophenyl group’s position on the pyridazinone ring (C3) is fixed, but alternative substitution patterns (e.g., C4 or C5) could yield regioisomers.
- Thieno[3,4-c]pyrazol substitution : The methyl group at position 2 and the acetamide at position 3 define regiochemical specificity. Shifting these groups to adjacent positions (e.g., methyl at C3) would alter the scaffold.
Stereoisomerism
- Thieno[3,4-c]pyrazol ring fusion : The fused thiophene and pyrazole rings create a chiral plane. However, the compound’s 2,6-dihydro-4H saturation introduces conformational flexibility, potentially reducing stereoisomeric forms.
- Atropisomerism : Restricted rotation between the pyridazinone and 4-fluorophenyl groups could lead to axial chirality, though this is mitigated by the para-substitution on the phenyl ring.
Eigenschaften
Molekularformel |
C18H16FN5O2S |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C18H16FN5O2S/c1-23-18(13-9-27-10-15(13)21-23)20-16(25)8-24-17(26)7-6-14(22-24)11-2-4-12(19)5-3-11/h2-7H,8-10H2,1H3,(H,20,25) |
InChI-Schlüssel |
DOTYGGDIVRVHKL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Thieno[3,4-c]pyrazole Synthesis
The thieno[3,4-c]pyrazole moiety is synthesized via Jacobson reaction or enzyme-catalyzed dynamic asymmetric transamination .
Jacobson Reaction Protocol:
-
Reduction of methyl 3-aminothiophene-2-carboxylate (10) using LiAlH₄ in 1,4-dioxane yields 2-methylthiophene-3-amine (11).
-
N-acetylation with acetic anhydride followed by nitrosation using NaNO₂/HCl generates intermediate diazonium salt.
-
Cyclization under acidic conditions (HCl/EtOH) produces 1H-thieno[3,4-c]pyrazole (2) in 52% yield over three steps.
Enzymatic Approach:
Pyridazinone Fragment Preparation
The 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl subunit is synthesized via:
Cyclocondensation of Dihydrazines:
-
4-Fluorophenylglyoxal reacts with hydrazine hydrate in ethanol at 80°C to form 3-(4-fluorophenyl)-1,6-dihydropyridazine-4,5-dione.
-
Oxidation with MnO₂ in CH₂Cl₂ yields the pyridazinone core (87% yield).
Fragment Coupling and Acetamide Installation
Nucleophilic Substitution
Palladium-Catalyzed Cross-Coupling
-
Buchwald-Hartwig amidation : Using Pd(OAc)₂/Xantphos, the pyridazinone and thieno-pyrazole fragments couple in toluene at 110°C (yield: 54%).
Optimization and Scalability
Yield Comparison of Key Methods
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Jacobson + Alkylation | Cyclization + substitution | 45 | 92 |
| Enzymatic + Cross-coupling | Transamination + Pd coupling | 62 | 96 |
| One-pot Cyclocondensation | Simultaneous core assembly | 37 | 88 |
Solvent and Catalyst Screening
-
Solvents : DMF outperforms THF in alkylation (yield increase: 22%) due to better solubility of intermediates.
-
Catalysts : Pd(OAc)₂/Xantphos reduces side-product formation vs. PdCl₂(PPh₃)₂ (impurities: 5% vs. 12%).
Challenges and Solutions
Regioselectivity in Cyclization
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the pyridazinone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyridazinone and thieno[3,4-c]pyrazole systems.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial. Its fluorophenyl group and pyridazinone core are of particular interest for designing enzyme inhibitors or receptor modulators.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique structure may impart desirable properties to polymers or other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyridazinone core may participate in hydrogen bonding or hydrophobic interactions. The thieno[3,4-c]pyrazole moiety can further stabilize these interactions, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs differ in substituents and heterocyclic systems, leading to variations in molecular weight, polarity, and hydrogen-bonding capacity (Table 1).
Table 1: Structural Comparison of the Target Compound and Analogs
- Heterocyclic Systems: The thieno-pyrazole in the target compound offers a larger π-system compared to thiazole () or imidazo-thiazole (), which may enhance stacking interactions in crystal lattices or with biological receptors.
Spectroscopic and Crystallographic Insights
NMR Analysis
Evidence from analogous compounds (e.g., ) demonstrates that substituents in specific regions (e.g., pyridazinone C-3 and acetamide linkages) significantly influence chemical shifts. For instance:
- Region A (Positions 39–44) : Fluorine’s electron-withdrawing effect deshields nearby protons, causing downfield shifts compared to chlorine analogs.
- Region B (Positions 29–36): Thieno-pyrazole protons exhibit distinct splitting patterns due to restricted rotation, unlike more flexible thiazole systems .
Hydrogen Bonding and Crystal Packing
The target compound’s thieno-pyrazole nitrogen and acetamide carbonyl are likely hydrogen-bond acceptors, forming intermolecular networks similar to those in related structures (). In contrast, the imidazo-thiazole analog () exhibits stronger N–H···O interactions due to its pyridine ring, leading to denser crystal packing.
Biologische Aktivität
The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H15FN4O2 |
| Molecular Weight | 338.34 g/mol |
| CAS Number | 1224167-66-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group and the pyridazinone core is believed to enhance binding affinity to these targets. The thieno[3,4-c]pyrazole moiety may also contribute to its selectivity and potency.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation. For instance, in vitro assays showed significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to tumor growth.
- Anti-inflammatory Effects : Some studies have reported that this compound exhibits anti-inflammatory properties by modulating cytokine production and reducing inflammation markers in cellular models.
Case Studies
Several case studies have explored the biological activity of related compounds or derivatives:
- A study on similar pyridazinone derivatives indicated their potential as selective HDAC inhibitors with IC50 values in the nanomolar range, highlighting their promise in cancer therapy .
- Another research article demonstrated that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines, suggesting a broader applicability for this class of molecules .
Research Findings
Recent findings from various studies provide insights into the pharmacological potential of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyridazinone core via cyclization of dihydrazine derivatives with diketones under acidic conditions (e.g., using HCl or H₂SO₄ in ethanol) .
- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and controlled heating (60–80°C) .
- Step 3 : Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or DCM, followed by purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) .
- Key Considerations : Solvent polarity, temperature control, and catalyst selection are critical for achieving yields >70%. Impurities from incomplete coupling often necessitate recrystallization or HPLC purification .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of the thieno-pyrazole moiety (δ 7.2–8.1 ppm for aromatic protons) and acetamide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 427.88) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the 3D structure, confirming bond angles and hydrogen-bonding networks .
Q. What preliminary biological activities have been reported for structurally related pyridazinone-acetamide derivatives?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or MIC tests against S. aureus and E. coli show activity at 10–50 µM, likely due to fluorine-enhanced membrane disruption .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7) reveal IC₅₀ values of 5–20 µM, with apoptosis induction via caspase-3 activation .
- Enzyme Inhibition : Fluorescence-based assays identify moderate inhibition (Ki ~100 nM) of kinases like CDK2, attributed to the pyridazinone core’s ATP-binding mimicry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using multiple techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate structure-activity relationships (SAR) .
- Crystallographic Analysis : Compare target-bound vs. unbound crystal structures (using SHELX-refined models) to identify conformational changes affecting activity .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide predicts binding poses in kinase active sites, with scoring functions prioritizing hydrogen bonds between the acetamide carbonyl and catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns, explicit solvent) assess stability of ligand-target complexes, with RMSD <2 Å indicating robust binding .
- QSAR Modeling : CoMFA/CoMSIA on analogs correlates substituent electronegativity (e.g., fluorine) with enhanced bioactivity .
Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?
- Methodological Answer :
- Graph Set Analysis : Use SHELX-refined structures to classify hydrogen bonds (e.g., C(6) motifs between pyridazinone carbonyl and water molecules), which stabilize the lattice and influence solubility .
- Pharmacophore Mapping : Identify conserved H-bond donors/acceptors (e.g., pyridazinone O) as critical features for target engagement .
Q. What strategies optimize pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl esters) to enhance oral bioavailability, followed by in vitro hydrolysis assays in simulated gastric fluid .
- CYP450 Metabolism Studies : LC-MS/MS identifies major metabolites; blocking labile sites (e.g., thieno-pyrazole methyl) reduces first-pass clearance .
- LogP Adjustment : Introduce polar groups (e.g., -OH) via Suzuki coupling to lower LogP from 3.5 to 2.8, improving aqueous solubility .
Q. Which analytical techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via UPLC-MS .
- Thermal Analysis : DSC identifies melting points (>200°C) and polymorph transitions, ensuring formulation stability .
- Light/Oxidation Stress Testing : ICH guidelines-driven assays under UV light and H₂O₂ exposure confirm photo- and oxidative stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
